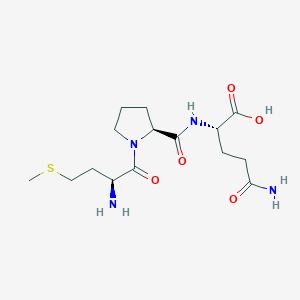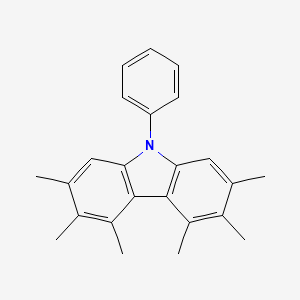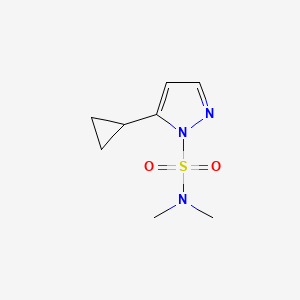![molecular formula C23H20FNO2 B14188385 3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid CAS No. 918811-77-5](/img/structure/B14188385.png)
3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. This compound is characterized by the presence of a dibenzylamino group and a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid typically involves the following steps:
Formation of the Dibenzylamino Group: The dibenzylamino group is introduced through a nucleophilic substitution reaction where benzylamine reacts with a suitable halogenated precursor.
Introduction of the Fluorine Atom: The fluorine atom is incorporated via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a Knoevenagel condensation reaction between the intermediate compound and malonic acid in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dibenzylamino group and fluorine atom play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Dibenzylamino-2-fluoropropionic acid benzyl ester
- 2-Cyano-3-(4-diphenylamino)phenylprop-2-enoic acid
Uniqueness
3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid is unique due to the presence of both a dibenzylamino group and a fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
918811-77-5 |
|---|---|
Molecular Formula |
C23H20FNO2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[3-(dibenzylamino)-4-fluorophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C23H20FNO2/c24-21-13-11-18(12-14-23(26)27)15-22(21)25(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15H,16-17H2,(H,26,27) |
InChI Key |
CORYDQDJDIPONI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=CC(=C3)C=CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)

![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)



![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)




![5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one](/img/structure/B14188386.png)
